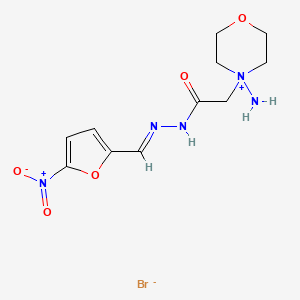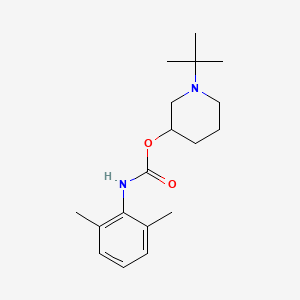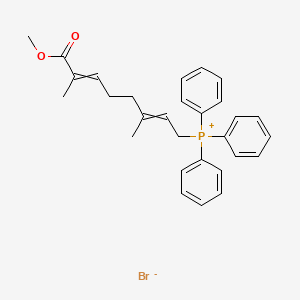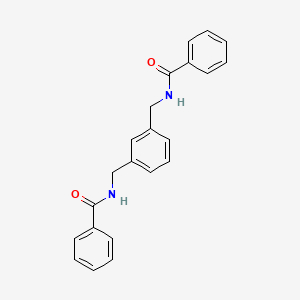
N,N'-(benzene-1,3-diyldimethanediyl)dibenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(benzoylaminomethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of two benzoylaminomethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(benzoylaminomethyl)benzene typically involves the reaction of benzoyl chloride with 1,3-bis(aminomethyl)benzene. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,3-Bis(benzoylaminomethyl)benzene can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(benzoylaminomethyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with various electrophiles like halogens, nitro groups, or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of iron(III) bromide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
1,3-Bis(benzoylaminomethyl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(benzoylaminomethyl)benzene involves its interaction with specific molecular targets. The benzoylaminomethyl groups can form hydrogen bonds with various biological molecules, influencing their activity. The aromatic benzene ring can also participate in π-π interactions, further modulating the compound’s effects. These interactions can affect various biochemical pathways, leading to the observed biological activities.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(aminomethyl)benzene: Lacks the benzoyl groups, making it less hydrophobic and less reactive in certain chemical reactions.
1,3-Bis(acetylaminomethyl)benzene: Contains acetyl groups instead of benzoyl groups, which can influence its reactivity and biological activity.
Uniqueness
1,3-Bis(benzoylaminomethyl)benzene is unique due to the presence of benzoylaminomethyl groups, which enhance its hydrophobicity and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in drug development.
Properties
CAS No. |
33891-00-8 |
|---|---|
Molecular Formula |
C22H20N2O2 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
N-[[3-(benzamidomethyl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H20N2O2/c25-21(19-10-3-1-4-11-19)23-15-17-8-7-9-18(14-17)16-24-22(26)20-12-5-2-6-13-20/h1-14H,15-16H2,(H,23,25)(H,24,26) |
InChI Key |
SENZXMOVVOTOES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


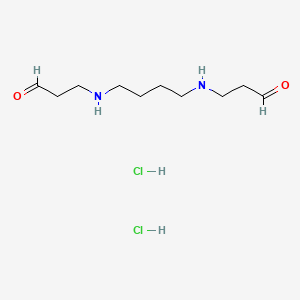
![Lithium, [1-(phenylsulfonyl)-1H-indol-2-yl]-](/img/structure/B14675412.png)
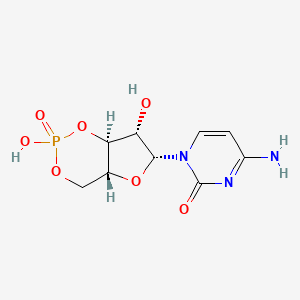
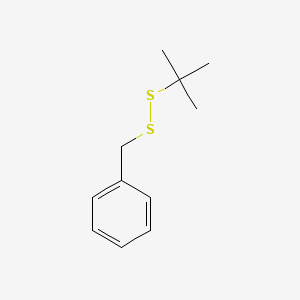

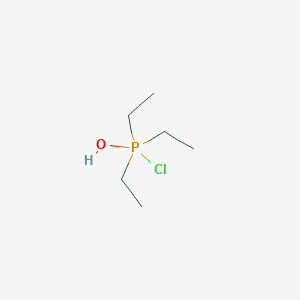
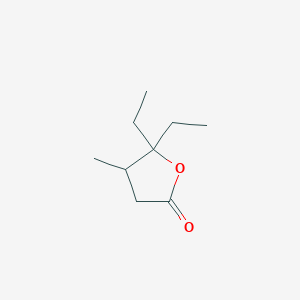

![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)

